Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

Catalog No.
S752660
CAS No.
16596-04-6
M.F
C17H20N2
M. Wt
252.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

CAS Number

16596-04-6

Product Name

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

IUPAC Name

N,N'-bis(2,4-dimethylphenyl)methanimidamide

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19)

InChI Key

BWNKORZLHTWKHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C

Solubility

35.2 [ug/mL]

Synonyms

N,N’-Bis(2,4-dimethylphenyl)methanimidamide; N,N’-Di-2,4-xylylformamidine; N,N’-Bis(2,4-dimethylphenyl)formamidine;

Canonical SMILES

CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, also known as Amitraz, is a synthetic formamidine compound with the molecular formula C17H20N2C_{17}H_{20}N_{2} and a molecular weight of approximately 252.35 g/mol. The structure of this compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom. Each nitrogen is further bonded to a 2,4-dimethylphenyl group, creating a distinctive arrangement that contributes to its chemical properties and reactivity .

The exact mechanism of action of Amitraz is not fully understood, but it is believed to disrupt the nervous system of insects and mites []. Amitraz acts as a formamidine acaricide, potentially interfering with octopamine receptors in the invertebrate nervous system, leading to paralysis and death [].

, particularly in coordination chemistry where it acts as a versatile ligand. It can react with metal precursors to form complexes. For instance, it has been shown to react with gold(I) formamidinate to produce mixed-ligand compounds and can also interact with alkali metals like potassium and sodium to form respective complexes. Additionally, it has been investigated in the context of oxidation reactions, where metal complexes containing this ligand have demonstrated catalytic activity.

As an acaricide and insecticide, Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- exhibits significant biological activity against pests. Its mechanism of action primarily involves the inhibition of octopamine receptors in insects, which are crucial for their nervous system function. This makes it effective for controlling various agricultural pests and mites . Furthermore, its efficacy in pest control has led to its use in veterinary medicine for managing ectoparasites in animals.

The synthesis of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. This process can also be facilitated using various coupling agents or catalysts that enhance the formation of the methanimidamide linkage. The exact conditions may vary based on the desired purity and yield of the final product .

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- finds applications primarily in agriculture as an insecticide and acaricide. It is used to control pests in crops and livestock due to its effectiveness against a wide range of species. Beyond agriculture, it has potential applications in developing charge transfer materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.

Studies involving Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- have focused on its interactions with various metal ions and organic compounds. These interactions have been explored for their potential applications in catalysis and material science. The ability of this compound to form stable metal complexes has been particularly noted for its implications in enhancing catalytic processes such as alkene oxidation .

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- shares structural similarities with several other compounds within the formamidine class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-C17H20N2C_{17}H_{20}N_{2}Effective as an acaricide; forms stable metal complexes
Methanimidamide, N-(2,4-dimethylphenyl)-N'-methyl-C10H16N2C_{10}H_{16}N_{2}Smaller size; different biological activity profile
N,N'-Bis(2-methylphenyl)formamidineC15H18N2C_{15}H_{18}N_{2}Less sterically hindered; different reactivity
N,N'-Bis(phenyl)formamidineC14H16N2C_{14}H_{16}N_{2}Lacks methyl groups; altered interaction dynamics

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- is unique due to its specific aryl substituents that enhance both its biological activity and coordination chemistry compared to other similar compounds.

XLogP3

4.4

Dates

Modify: 2023-08-15

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